molecular formula C10H15ClN2O B1382863 (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-59-0

(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Cat. No. B1382863
M. Wt: 214.69 g/mol
InChI Key: CJMAKPYPZQWWSK-FJXQXJEOSA-N
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Description

“(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride” is a complex organic compound. It contains an amine group (-NH2), an acetamide group (CH3CONH2), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the acetamide group, and the attachment of these groups to the phenyl ring . The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and acetamide groups could potentially result in interesting structural features, such as the ability to form hydrogen bonds .


Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to undergo a variety of chemical reactions, including reactions with acids to form salts . The acetamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine and acetamide groups could affect its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Metabolic Analysis of Chloroacetamide Herbicides

Acetochlor, alachlor, butachlor, and metolachlor, categorized as chloroacetamide herbicides, undergo complex metabolic activation pathways leading to carcinogenic products in rats. Human and rat liver microsomes metabolize these compounds at different rates, involving intermediates like CDEPA and CMEPA, which further metabolize into diethylaniline (DEA) and methyl-6-ethylaniline (MEA). These metabolites undergo para-hydroxylation and oxidation, forming carcinogenic dialkylbenzoquinone imines. Cytochrome P450 isoforms, CYP3A4 and CYP2B6, play a crucial role in human metabolism of these herbicides (Coleman et al., 2000).

Synthesis and Characterization of Analogs

Synthesis and Anticancer Analysis

The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and characterized, showing a crystalline structure conducive to intermolecular hydrogen bonding. It's anticipated to possess anticancer properties through VEGFr receptor targeting, as indicated by in silico modeling studies (Sharma et al., 2018).

Receptor for Acid Binding

N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide serves as a receptor for acid binding. Its hydrates and co-crystals with specific acids were synthesized and structurally analyzed. The receptor's interaction with acids quenches its fluorescence, showcasing its potential in fluorescence-based sensing applications (Karmakar & Baruah, 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with care and take appropriate safety precautions .

Future Directions

The future directions for research on this compound could be quite varied, depending on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[4-[(1S)-1-aminoethyl]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMAKPYPZQWWSK-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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